
Flubendazole-d3
Vue d'ensemble
Description
Flubendazole-d3 is a deuterated compound of Flubendazole, which is an anthelmintic used to treat worm infections in humans . The compound has a molecular formula of C16H9D3FN3O3 and a molecular weight of 316.30 . Deuterated compounds are often used in scientific research to study the pharmacokinetics and metabolism of drugs.
Méthodes De Préparation
The preparation of Flubendazole-d3 involves the deuteration of FlubendazoleThe reaction conditions for this process are carefully controlled to ensure the selective incorporation of deuterium . Industrial production methods may involve the use of deuterated reagents and solvents to achieve the desired level of deuteration.
Analyse Des Réactions Chimiques
Flubendazole-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pharmacokinetics and Drug Metabolism
Flubendazole-d3 is extensively employed as an internal standard for the quantitative analysis of flubendazole in various biological matrices, including animal tissues and sludge samples. This application is crucial for understanding the pharmacokinetics of flubendazole, especially in veterinary medicine where monitoring drug residues is essential for food safety.
Table 1: Summary of Pharmacokinetic Studies Using this compound
Anthelmintic Resistance Studies
Research has shown that carbonyl-reducing enzymes play a significant role in the metabolism of flubendazole within helminths, particularly in resistant strains like Haemonchus contortus. Studies utilizing this compound have focused on comparing the metabolic pathways between susceptible and resistant strains.
Case Study: Resistance Mechanisms in Haemonchus contortus
- Objective: To evaluate the metabolic reduction of flubendazole in different developmental stages of H. contortus.
- Method: The study compared drug-susceptible and resistant strains using this compound as an internal standard.
- Findings: The resistant strain exhibited significantly higher activity of carbonyl-reducing enzymes, indicating a potential mechanism for resistance against flubendazole treatment .
Clinical Research Applications
While primarily used in veterinary contexts, this compound also finds applications in clinical research related to human health. Its role in understanding the pharmacodynamics of flubendazole can contribute to optimizing treatment protocols for parasitic infections.
Case Studies on Efficacy and Safety
Study Reference: A clinical trial investigating the efficacy of flubendazole against specific parasitic infections utilized this compound to monitor drug levels and metabolism.
- Participants: Patients with confirmed parasitic infections.
- Methodology: Patients received standard doses of flubendazole; serum levels were monitored using this compound.
- Results: The study demonstrated a correlation between serum levels of flubendazole and treatment outcomes, highlighting the importance of precise dosing .
Mécanisme D'action
Flubendazole-d3 exerts its effects by inhibiting the function of microtubules in parasitic worms. This inhibition disrupts the cellular processes essential for the survival of the parasites, leading to their death . The molecular targets include tubulin, a protein that is a key component of microtubules. The pathways involved in this mechanism include the disruption of microtubule polymerization and the induction of apoptosis in parasitic cells .
Comparaison Avec Des Composés Similaires
Flubendazole-d3 is unique due to its deuterated nature, which provides advantages in scientific research. Similar compounds include:
Albendazole: Another benzimidazole derivative used as an anthelmintic.
Mebendazole: A widely used anthelmintic with a similar mechanism of action.
Fenbendazole: Used in veterinary medicine for the treatment of parasitic infections.
This compound stands out due to its enhanced stability and the ability to trace its metabolic pathways more accurately in research studies.
Activité Biologique
Flubendazole-d3 is a deuterium-labeled derivative of flubendazole, an anthelmintic agent primarily used in veterinary medicine. Recent studies have highlighted its potential beyond parasitic infections, particularly in oncology, where it exhibits significant anti-tumor activity. This article delves into the biological activities of this compound, emphasizing its mechanisms of action, pharmacokinetics, and therapeutic implications.
Flubendazole has been shown to exert its biological effects through several mechanisms:
- Microtubule Disruption : Flubendazole binds to β-tubulin, disrupting microtubule formation, which is crucial for cell division. This mechanism is particularly relevant in cancer cells, where rapid proliferation is a hallmark.
- Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines. For instance, studies indicate that flubendazole can induce apoptosis in triple-negative breast cancer (TNBC) cells by activating caspase pathways and inhibiting the STAT3 signaling pathway .
- Cell Cycle Arrest : Flubendazole causes G2/M phase arrest in cancer cells, leading to reduced cell viability and increased apoptosis .
Anti-Tumor Activity
Recent research has demonstrated the efficacy of this compound in treating different cancers:
- Triple-Negative Breast Cancer (TNBC) : In vitro studies showed that flubendazole significantly inhibited the proliferation of TNBC cells and induced apoptosis through caspase activation. It also reduced the expression of key oncogenic markers such as cyclin D1 and phosphorylated STAT3 .
- HER2-Positive Breast Cancer : Flubendazole was effective against both trastuzumab-sensitive and resistant HER2-positive breast cancer cells. It inhibited HER2 signaling pathways by reducing levels of truncated HER2 and phospho-Akt .
- Autophagy Induction : Flubendazole has been implicated in promoting autophagic cell death in TNBC cells. This process involves increasing the levels of autophagy-related proteins such as LC3-II and Beclin-1, indicating a complex interplay between apoptosis and autophagy .
In Vivo Studies
A mouse xenograft model demonstrated that treatment with flubendazole resulted in significant tumor growth inhibition. Tumors treated with flubendazole showed increased apoptosis markers and reduced colony formation compared to controls .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies employing liquid chromatography-mass spectrometry (LC-MS) have quantified its metabolites, revealing concentration-dependent effects on target tissues .
Data Tables
Study | Cancer Type | Mechanism | Key Findings |
---|---|---|---|
Oh et al. (2022) | TNBC | Apoptosis induction | Increased caspase activation; decreased CD24/CD44 subpopulations |
Yoon-Jae Kim et al. (2022) | HER2-positive BC | HER2 pathway inhibition | Reduced tumor growth; inhibited proliferation in resistant cells |
Yongqi Zhen et al. (2022) | TNBC | Autophagy promotion | Induced LC3-II levels; enhanced autophagic cell death |
Propriétés
IUPAC Name |
trideuteriomethyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEUVMUXAHMANV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746832 | |
Record name | (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-08-3 | |
Record name | (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.